3-(5-Chlorobenzoxazol-2-yl)-7-diethylaminocoumarin
Overview
Description
Synthesis Analysis
The synthesis of coumarin derivatives, including 3-(5-Chlorobenzoxazol-2-yl)-7-diethylaminocoumarin, involves facile reactions that can yield a range of fluorescent dyes. For instance, compounds have been synthesized through reactions involving 3-aldehyde-7-diethylaminocoumarin and 5-aminopyrazole derivatives, demonstrating the versatility and reactivity of the coumarin scaffold in producing compounds with high fluorescence quantum yields and good electrochemical and thermal stabilities (Chen et al., 2012).
Molecular Structure Analysis
The molecular structure of coumarin derivatives, including those similar to 3-(5-Chlorobenzoxazol-2-yl)-7-diethylaminocoumarin, is characterized using techniques like NMR, HRMS, and X-ray diffraction. Such analyses confirm the expected structures and provide insights into the electronic and spatial configuration that contribute to their photophysical properties (Chen et al., 2012).
Chemical Reactions and Properties
Coumarin derivatives undergo a variety of chemical reactions, including photolysis and condensation, to yield novel compounds with significant fluorescence. For example, the reaction of 3-iodo-4-methyl-7-diethylaminocoumarin with heteroaromatic compounds has been explored, leading to the formation of 3-hetaryl-7-aminocoumarins with studied spectral luminescence characteristics (Gordeeva et al., 1990).
Physical Properties Analysis
The physical properties, such as photophysical, electrochemical, and thermal behaviors, of coumarin derivatives are notable. These compounds exhibit high fluorescence quantum yields and stability under various conditions, making them suitable for applications in living cell imaging and other analytical purposes (Chen et al., 2012).
Chemical Properties Analysis
The chemical properties of 3-(5-Chlorobenzoxazol-2-yl)-7-diethylaminocoumarin derivatives reflect their reactivity and potential for diverse applications. The synthesis processes often involve reactions that allow for the introduction of various functional groups, influencing the compounds' fluorescence and stability. The detailed study of these reactions and properties aids in understanding the compounds' suitability for specific applications, excluding drug-related uses (Chen et al., 2012).
Scientific Research Applications
Fluorescent Dye Applications : A study synthesized tetracyclic pyrazolo[3,4-b]pyridine-based coumarin chromophores, which showed high fluorescence quantum yields and good electrochemical, thermal, and photochemical stabilities. These compounds have potential applications in living cell imaging (Chen et al., 2012).
Analytical and Biological Chemistry : 3-azolyl-7-diethylaminocoumarin derivatives synthesized for sensitive fluorophores showed promising results for analytical purposes in analytical and biological chemistry fields (Takechi et al., 2000).
Photo- and Electroluminescence : Coumarin derivatives with benzotriazole moiety were synthesized and characterized. These compounds exhibited strong blue and blue-green emissions under ultraviolet light excitation, suggesting applications in electroluminescent devices (Yu et al., 2010).
Anti-acetylcholinesterase Activities : Novel 7-diethylaminocoumarin-based 1,3,4-oxadiazole derivatives were synthesized, displaying moderate inhibitory activities against acetylcholinesterase, indicating potential use in treating conditions like Alzheimer's disease (Yu et al., 2020).
Cancer Chemotherapy : A study on 7-diethylamino-3(2'-benzoxazolyl)-coumarin revealed its anti-mitotic potential against drug-resistant cancer cells, showing promise as a novel microtubule inhibitor for cancer chemotherapy (Kim et al., 2012).
Solid-State Fluorescence : Research on 7-diethylaminocoumarin amide compounds with various terminal groups showed intense blue fluorescence and high fluorescence quantum yields in both solutions and solid states, hinting at applications in materials science (Sun et al., 2018).
Photophysics in Bio-Medicinal Chemistry : Photophysical studies of fluorescent coumarin-labeled depsipeptides suggest their potential applications in peptide assays and bio-medicinal chemistry (Biswas et al., 2013).
Safety And Hazards
properties
IUPAC Name |
3-(5-chloro-1,3-benzoxazol-2-yl)-7-(diethylamino)chromen-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O3/c1-3-23(4-2)14-7-5-12-9-15(20(24)26-18(12)11-14)19-22-16-10-13(21)6-8-17(16)25-19/h5-11H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBNSBRVOBGWOBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=NC4=C(O3)C=CC(=C4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8067941 | |
Record name | 2H-1-Benzopyran-2-one, 3-(5-chloro-2-benzoxazolyl)-7-(diethylamino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8067941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Chlorobenzoxazol-2-yl)-7-diethylaminocoumarin | |
CAS RN |
35773-43-4, 94945-27-4, 129038-03-5 | |
Record name | Macrolex yellow | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35773-43-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(5-Chlorobenzoxazol-2-yl)-7-diethylaminocoumarin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035773434 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2H-1-Benzopyran-2-one, 3-(5-chloro-2-benzoxazolyl)-7-(diethylamino)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2H-1-Benzopyran-2-one, 3-(5-chloro-2-benzoxazolyl)-7-(diethylamino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8067941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(5-chlorobenzoxazol-2-yl)-7-(diethylamino)-2-benzopyrone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.915 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2H-1-Benzopyran-2-one, 3-(5-chloro-2-benzoxazolyl)-7-(diethylamino) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2H-1-Benzopyran-2-one, 3-(5-chloro-2-benzoxazolyl)-7-(diethylamino)- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.